(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid

Description

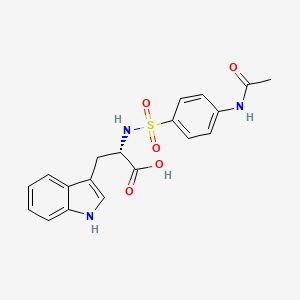

(S)-2-(4-Acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid is a chiral sulfonamide derivative featuring a tryptophan backbone modified with a 4-acetamidophenylsulfonamido group at the α-carbon (Figure 1). Its IUPAC name reflects its stereochemistry (S-configuration) and structural components: an indole ring, a sulfonamide linker, and an acetamido-substituted phenyl group . This compound is cataloged under multiple synonyms, including N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan and ZINC5378510, and is commercially available for research purposes .

Tryptophan-based sulfonamides are recognized for their biological activities, such as inhibition of tumor necrosis factor-α-converting enzyme (TACE) and acetohydroxy acid synthase (AHAS) . The acetamido group may enhance solubility or modulate target binding, while the indole moiety contributes to hydrophobic interactions with biological targets.

Properties

IUPAC Name |

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSSSBJFSDMCJE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

Acetylation: The initial step involves the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride.

Coupling Reaction: The acetylated product is then coupled with L-tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming strong hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Key Observations

Impact of Sulfonamide Substituents :

- The 4-acetamidophenyl group in the target compound may improve water solubility compared to analogs with hydrophobic substituents (e.g., 4-methyl or 4-fluorophenyl) .

- Electron-withdrawing groups (e.g., nitro in ) could alter electronic properties, affecting binding to enzymatic targets like TACE.

Role of Indole Modifications :

- 5-Methoxy-3-methyl-indole in Compound 59 enhances antifungal activity, likely due to increased steric bulk and electron-donating effects .

- Brominated indenyl groups (e.g., in ) may improve target specificity via halogen bonding.

Stereochemical Influence :

- The (S)-configuration in the target compound and analogs (e.g., ) is critical for biological activity, as enantiomeric forms often exhibit reduced efficacy.

Synthesis Challenges :

- Low yields (e.g., 4.5% for Compound 59 ) highlight difficulties in coupling bulky sulfonamide groups, whereas optimized procedures (e.g., 93% yield for (S)-19f ) suggest efficient amidation strategies.

Biological Activity

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid, a compound derived from the indole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 320.36 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HT-29 (Colon) | 12.7 | G1 phase cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Anti-inflammatory Effects

A study conducted on a rat model of rheumatoid arthritis showed that administration of this compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

- Induction of Caspase Activation : In cancer cells, it activates caspases, which are crucial for the apoptotic process.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a bioavailability estimated at around 60%. It is metabolized primarily in the liver, with a half-life of approximately 4 hours.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid, and how can purity be validated?

Answer:

- Synthesis : The compound can be synthesized via sulfonylation of an L-tryptophan derivative. For example, similar sulfonamides are prepared by reacting (S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (1H/13C) to verify the absence of unreacted sulfonyl chloride or byproducts. Purity ≥95% is typical for research-grade material .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy : 1H/13C NMR (e.g., DMSO-d6 or CDCl3) to confirm sulfonamide NH (~10–12 ppm), indole protons (7–8 ppm), and acetamide methyl (~2 ppm) . IR spectroscopy can validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and intramolecular interactions. For example, similar compounds exhibit U-shaped conformations stabilized by π-π stacking (indole and aryl rings) and hydrogen bonds (N–H⋯O) .

Advanced Research Questions

Q. How does the compound’s conformation influence its biological activity, particularly in enzyme inhibition?

Answer:

- Conformational Impact : The U-shaped conformation (dihedral angle ~5° between indole and aryl rings) enables intramolecular π-π stacking (centroid separation ~3.6–3.7 Å), stabilizing interactions with enzyme active sites. This geometry is critical for inhibiting metalloproteases like TACE (TNF-α-converting enzyme) .

- Enzyme Binding : The sulfonamide group chelates catalytic Zn²⁺ in TACE, while the indole moiety occupies hydrophobic pockets. Activity loss occurs if π-π stacking is disrupted (e.g., para-substituent replacement with nitro groups) .

Q. What methodological challenges arise in crystallizing this compound, and how are solvent effects managed?

Answer:

- Crystallization Challenges : The compound often crystallizes with disordered solvent (e.g., methanol/water mixtures) occupying ~16% of the unit cell volume. This complicates structure resolution due to diffuse electron density .

- Mitigation Strategies : Use the SQUEEZE algorithm (PLATON) to model solvent voids and exclude disordered regions during refinement. Confirm via TGA/DSC to detect solvent loss during heating .

Q. How should researchers address contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

Answer:

- Assay Conditions : Variability may stem from buffer composition (e.g., Zn²⁺ concentration in TACE assays) or substrate choice (fluorogenic vs. chromogenic). Standardize protocols using recombinant enzyme and control inhibitors (e.g., batimastat) .

- Data Validation : Cross-validate IC₅₀ values with orthogonal methods (e.g., SPR for binding kinetics) and molecular docking to correlate activity with conformational stability .

Methodological Notes

- Safety : While no acute hazards are reported, handle with standard PPE (gloves, lab coat) due to potential irritancy (H315/H319) .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the sulfonamide or acetamide groups .

For further details, consult primary crystallographic data (CCDC entries in ) or enzymatic assay protocols from UC San Diego .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.